2-Hexylcyclopent-2-enyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylcyclopent-2-enyl acetate typically involves the esterification of 2-Hexylcyclopent-2-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Hexylcyclopent-2-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexylcyclopentanone or hexylcyclopentanoic acid.
Reduction: Formation of 2-Hexylcyclopent-2-en-1-ol.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
2-Hexylcyclopent-2-enyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the fragrance industry for its pleasant odor, and in the production of flavoring agents
Mechanism of Action
The mechanism of action of 2-Hexylcyclopent-2-enyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can undergo hydrolysis to release the active alcohol, which can then interact with biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Hexylcyclopent-2-en-1-ol: The alcohol precursor to 2-Hexylcyclopent-2-enyl acetate.
Hexylcyclopentanone: An oxidation product of this compound.
Hexylcyclopentanoic acid: Another oxidation product of the compound.
Uniqueness
This compound is unique due to its pleasant floral odor, making it highly valuable in the fragrance industry. Its structural features, such as the cyclopentene ring and hexyl group, contribute to its distinct chemical and physical properties .
Properties
CAS No. |
56277-00-0 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(2-hexylcyclopent-2-en-1-yl) acetate |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-8-12-9-7-10-13(12)15-11(2)14/h9,13H,3-8,10H2,1-2H3 |
InChI Key |
KGARLMJLKLKQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CCCC1OC(=O)C |
Origin of Product |
United States |
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